molecular formula C10H14O<br>C10H14O<br>HOC6H4C(CH3)3 B1678320 4-Tert-butylphenol CAS No. 98-54-4

4-Tert-butylphenol

Cat. No.: B1678320
CAS No.: 98-54-4
M. Wt: 150.22 g/mol
InChI Key: QHPQWRBYOIRBIT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

4-Tert-Butylphenol (4-tBP) is an organic compound that primarily targets the retinoic acid response elements, controlling the expression of the retinoic acid receptor beta 2 and alcohol dehydrogenase 3 genes .

Mode of Action

4-tBP interacts with its targets by binding and transactivating the retinoic acid response elements . This interaction results in changes in the expression of genes related to retinoic acid receptor beta 2 and alcohol dehydrogenase 3 .

Biochemical Pathways

The compound affects various biochemical pathways. For instance, it has been found to alter the expressions of lipid metabolism pathways such as steroid and unsaturated fatty acid biosynthesis, glycerolipid, and arachidonic acid metabolism pathways .

Pharmacokinetics

It is known that the compound is a white solid with a distinct phenolic odor and dissolves in basic water . It can be prepared by acid-catalyzed alkylation of phenol with isobutene .

Result of Action

The molecular and cellular effects of 4-tBP’s action are diverse. It has been found to cause tissue damage, oxidative stress, and iron overload in common carp hepatocytes . It also triggers ferroptosis, a form of regulated cell death, via oxidative stress, iron overload, SLC7A11/GSH/GPX4 axis, and ATF4/HSPA5/GPX4 axis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-tBP. It is a toxic environmental pollutant with moderate bioaccumulation, environmental persistence, and long-term toxicity . Its hazard to aquatic organisms has become an issue of concern . The compound is also identified as a substance of very high concern due to its endocrine-disrupting properties .

Biochemical Analysis

Biochemical Properties

4-Tert-butylphenol plays a significant role in biochemical reactions due to its phenolic structure. It interacts with various enzymes, proteins, and other biomolecules. One of the notable interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The hydroxyl group in this compound allows it to form hydrogen bonds with amino acid residues in enzyme active sites, influencing enzyme activity and stability .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can induce oxidative stress by increasing the production of reactive oxygen species (ROS) within cells. This oxidative stress can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. For example, in zebrafish embryos, this compound exposure resulted in reduced embryo hatchability and morphological abnormalities . Additionally, it can cause cardiotoxicity and hypopigmentation by altering the expression of genes related to cardiac development and melanin synthesis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cellular proteins and enzymes. It acts as a weak organic acid due to the presence of the hydroxyl group, which can donate a proton. This property allows this compound to participate in acid-base reactions and influence enzyme activity. It can also bind to estrogen receptors, acting as an endocrine disruptor and altering gene expression . The compound’s ability to generate ROS further contributes to its molecular effects by initiating apoptosis through pathways involving p53, bcl-2, and caspase-3 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in its long-term impact on cellular function. Studies have shown that this compound can cause time-dependent oxidative damage and developmental toxicity in zebrafish embryos . The stability of this compound in various environments, including its solubility in water and resistance to degradation, influences its persistence and long-term effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In zebrafish, exposure to this compound at concentrations of 3, 6, and 12 μM induced developmental toxicity, including reduced embryo hatchability and morphological abnormalities . Higher doses of this compound can lead to more severe toxic effects, such as increased oxidative stress and apoptosis. These findings highlight the importance of dosage in determining the compound’s impact on biological systems.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the hydroxylation of this compound, leading to the formation of metabolites that can be further processed by conjugation reactions. The compound’s metabolism can affect metabolic flux and alter the levels of metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can be absorbed through the respiratory tract and skin, allowing it to enter the bloodstream and be distributed to various tissues . Within cells, this compound can interact with transporters and binding proteins that facilitate its movement and accumulation in specific cellular compartments.

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within cells can influence its interactions with enzymes and other biomolecules, affecting its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ICX5609070 involves the reaction of para-tertiary-butylphenol with formaldehyde. The reaction typically occurs under acidic or basic conditions, with the choice of catalyst influencing the molecular weight and properties of the resulting resin. The reaction can be represented as follows:

C6H5C(CH3)3+CH2OC6H4C(CH3)3CH2OH\text{C}_6\text{H}_5\text{C(CH}_3\text{)}_3 + \text{CH}_2\text{O} \rightarrow \text{C}_6\text{H}_4\text{C(CH}_3\text{)}_3\text{CH}_2\text{OH} C6​H5​C(CH3​)3​+CH2​O→C6​H4​C(CH3​)3​CH2​OH

Industrial Production Methods

In industrial settings, the production of ICX5609070 is carried out in large reactors where para-tertiary-butylphenol and formaldehyde are mixed in the presence of a catalyst. The reaction mixture is heated to a specific temperature to ensure complete polymerization. The resulting resin is then purified and processed into various forms, such as powders or solutions, depending on the intended application .

Chemical Reactions Analysis

Types of Reactions

ICX5609070 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert the resin into lower molecular weight compounds.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Lower molecular weight phenolic compounds.

    Substitution: Alkylated or acylated phenolic resins.

Scientific Research Applications

ICX5609070 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ICX5609070 is unique due to the presence of the tertiary-butyl group, which enhances its chemical resistance and adhesive properties compared to other phenol-formaldehyde resins. This makes it particularly suitable for applications requiring high durability and performance .

Properties

IUPAC Name

4-tert-butylphenol
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InChI

InChI=1S/C10H14O/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7,11H,1-3H3
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InChI Key

QHPQWRBYOIRBIT-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)O
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Molecular Formula

C10H14O
Record name 4-TERT-BUTYL PHENOL
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Related CAS

30813-81-1
Record name Phenol, 4-(1,1-dimethylethyl)-, homopolymer
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DSSTOX Substance ID

DTXSID1020221
Record name 4-(1,1-Dimethylethyl)phenol
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Molecular Weight

150.22 g/mol
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Physical Description

Crystals or practically white flakes. Has a disinfectant-like odor. May float or sink in water. Insoluble in water. (NTP, 1992), Solid, White needle-like crystals, phenolic odour
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Boiling Point

463.1 °F at 760 mmHg (NTP, 1992), 237.00 °C. @ 760.00 mm Hg
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Flash Point

235 °F (NTP, 1992)
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Solubility

Insoluble (NTP, 1992), 0.58 mg/mL at 25 °C, insoluble in water; soluble in ethanol; soluble in ether, moderately soluble (in ethanol)
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Density

0.908 at 176 °F (NTP, 1992) - Less dense than water; will float
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Vapor Density

5.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

1 mmHg at 158 °F (NTP, 1992)
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CAS No.

98-54-4
Record name 4-TERT-BUTYL PHENOL
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Record name p-tert-Butylphenol
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Record name 4-(1,1-Dimethylethyl)phenol
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Melting Point

214 °F (NTP, 1992), 99 °C
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Synthesis routes and methods I

Procedure details

To this polymer liquid, a methylene chloride solution of p-t-butyl phenol (PTBP) (one obtained by dissolving 140 g of PTBP in 2.0 L of methylene chloride) and an aqueous sodium hydroxide solution of bisphenol A (BPA) (one obtained by dissolving 1012 g of BPA in an aqueous solution prepared by dissolving 577 g of NaOH and 2.0 g of sodium dithionite in 8.4 L of water) were added, and a polymerization reaction was conducted for 50 minutes.
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Synthesis routes and methods II

Procedure details

This toluene solution was fed into the second extraction tower at a point 3/4 from the top of the tower so that the rate of feed of all phenols was 0.0422 mol./hr., and otherwise, the total reflux operation was performed in the same way as in the case of the first extraction tower described above. The second extraction tower and a reflux zone attached to the tower had quite the same structure as the first extraction tower and the reflux zone atached thereto. After completion of the total reflux operation, the extracting operation was carried out for 5 hours while maintaining the reflux ratio at 52.4. As a result, 1.06 liters of a toluene solution containing 0.199 mol of purified p-vinylphenol of 99.4 mol% p-vinylphenol, 0.39 mol% p-ethylphenol, 0.20 mol% phenol and 0.01 mol% p-tert.-butylphenol was obtained from the top of the second extraction tower.
[Compound]
Name
phenols
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Synthesis routes and methods III

Procedure details

Para-tert. butyl phenol disulfide is produced by the reaction of para-tert. butyl phenol with sulfur monochloride. When the reaction is carried out using approximately 11:10 moles of phenol to monochloride, the para-tert. butyl phenol disulfide will have about 28% by weight of sulfur and a softening part of approximately 90°-105°C. The para-tert. butyl phenol is produced by the reaction of isobutylene and phenol according to the following scheme: ##SPC2##
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10 mol
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monochloride
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para-tert. butyl phenol disulfide
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Synthesis routes and methods IV

Procedure details

Two grams of ortho-tertiary-butyl phenol was mixed with 1% of meta-benzenedisulfonic acid and heated in a test tube for 1.5 hours with occasional stirring at 150°C. Analysis gave 84.0% para-tertiary-butyl phenol; the remaining components consisted of its isomers.
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Synthesis routes and methods V

Procedure details

Thus, to 2.06 grams of 2,4-ditertiary-butyl phenol was added 0.94 grams of phenol. Then 1% of meta-benzenedisulfonic acid was stirred in with warming and the final mixture was heated to 150°C. for 1.5 hours. Analysis gave 81.2% para-tertiary-butyl phenol. The remaining components were its isomers.
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2.06 g
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Tert-butylphenol
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Q & A

Q1: What is the molecular formula and weight of 4-tert-Butylphenol?

A1: this compound has a molecular formula of C10H14O and a molecular weight of 150.22 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, several spectroscopic techniques have been employed to characterize 4-TBP. Infrared (IR) spectroscopy can identify the presence of specific functional groups, such as the hydroxyl group (-OH) and the aromatic ring. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the arrangement of atoms within the molecule. Additionally, UV-Vis spectroscopy can be used to study the compound's light absorption characteristics. [, , ]

Q3: How does the presence of this compound impact the molecular weight properties of polycarbonate?

A3: Research suggests that 4-TBP acts as an effective end-capping agent in polycarbonate synthesis. [, ] It's been observed that increasing the concentration of 4-TBP during polymerization leads to a decrease in the average molecular weight of the resulting polycarbonate. This control over molecular weight is crucial for tailoring the material properties of polycarbonate for specific applications.

Q4: Can this compound be synthesized catalytically?

A4: Yes, this compound can be synthesized through the alkylation of phenol. Studies have demonstrated the effectiveness of various catalysts in this reaction, including chloride-aluminium(III) chloride ionic liquids. [] These ionic liquids have shown promising results, offering high conversion rates and improved reaction conditions compared to traditional Lewis acid catalysts.

Q5: What is the role of H-MCM-41 in the conversion of 2,6-di-tert-butylphenol?

A5: Research indicates that the mesoporous H-MCM-41 acts as an efficient catalyst in the conversion of 2,6-di-tert-butylphenol. [] This reaction yields various products, including 2-tert-butylphenol, 2,4,6-tri-tert-butylphenol, 2,4-di-tert-butylphenol, and this compound, along with di- and tri-isobutylene. Interestingly, the reaction conditions, particularly temperature, significantly influence the product distribution.

Q6: How is this compound degraded in the environment?

A6: Studies have identified a bacterial strain, Sphingobium fuliginis OMI, capable of utilizing 4-TBP as its sole source of carbon and energy. [, ] This bacterium initiates degradation through phenolic ring hydroxylation, followed by a meta-cleavage pathway. This finding holds promise for bioremediation strategies to mitigate 4-TBP pollution in the environment.

Q7: How does the toxicity of this compound compare to 4-tert-Octylphenol in aquatic environments?

A7: Research has focused on comparing the dietary and waterborne toxicity of 4-TBP and 4-tert-Octylphenol (4-t-OP) using the benthic ostracod, Heterocypris incongruens. [] Interestingly, the study revealed that dietary exposure to 4-TBP was more toxic than aqueous exposure, while the opposite was true for 4-t-OP. This highlights the importance of considering different exposure routes when assessing the environmental risks of these alkylphenols.

Q8: How can residual monomers and polymerization regulators, including this compound, be determined in polycarbonate?

A8: High-performance liquid chromatography (HPLC) coupled with an ultraviolet (UV) detector has been successfully employed to determine residual monomers and polymerization regulators, including 4-TBP, in polycarbonate. [] This method provides accurate quantification of these compounds, even at low concentrations, making it a valuable tool for quality control in polycarbonate production.

Q9: What analytical techniques are employed to monitor the photocatalytic degradation of this compound?

A9: Various analytical techniques are used to monitor the photocatalytic degradation of 4-TBP. These include UV-VIS spectroscopy to track changes in the absorption spectrum of the solution, indicating the degradation of 4-TBP. Additionally, techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) can identify and quantify the degradation products, providing insights into the degradation pathway. [, ]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.